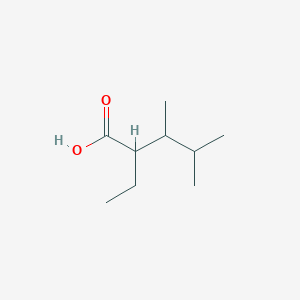
2-Phénoxy-N-(4-(trifluorométhoxy)phényl)éthanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is a synthetic organic compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.25 g/mol . It is characterized by the presence of a phenoxy group and a trifluoromethoxy-substituted phenyl group attached to an ethanamide backbone. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Applications De Recherche Scientifique
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide typically involves the reaction of 2-phenoxyethanamine with 4-(trifluoromethoxy)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow techniques and automated systems to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The ethanamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of 2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and trifluoromethoxy groups contribute to the compound’s binding affinity and specificity. The ethanamide backbone facilitates interactions with biological macromolecules, potentially leading to inhibition or modulation of target activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxy-N-(4-methoxyphenyl)ethanamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Phenoxy-N-(4-chlorophenyl)ethanamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
2-Phenoxy-N-(4-(trifluoromethoxy)phenyl)ethanamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in research applications where specific interactions with molecular targets are desired .
Propriétés
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c16-15(17,18)22-13-8-6-11(7-9-13)19-14(20)10-21-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWXZXVJTHUXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)
![4-[3-(4-Fluorophenyl)azepane-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2511242.png)
![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)

![2-[6-methoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2511247.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2511253.png)


![N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2511261.png)
